8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
8-Hydroxyquinoline: Shares the hydroxy functional group and heterocyclic structure.
Pyridine-3-carbaldehyde: Similar aldehyde functional group but lacks the imidazo ring.
Uniqueness
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-8-7(12)2-1-3-10(6)8/h1-5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVSAAVIODAVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674517 | |
Record name | 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-04-8 | |
Record name | 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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